2-Oxo-2H-chromene-6-carboxylic acid

Description

BenchChem offers high-quality 2-Oxo-2H-chromene-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxo-2H-chromene-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-oxochromene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-9-4-2-6-5-7(10(12)13)1-3-8(6)14-9/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFDYGOYVXEKBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424000 | |

| Record name | 6-Carboxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7734-80-7 | |

| Record name | 6-Carboxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Coumarin-6-Carboxylic Acid

References

- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 5. Frontiers | A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging [frontiersin.org]

- 6. Page loading... [wap.guidechem.com]

- 7. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AIE Based Coumarin Chromophore - Evaluation and Correlation Between Solvatochromism and Solvent Polarity Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. omlc.org [omlc.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. chem.uci.edu [chem.uci.edu]

- 19. Fluorescence-lifetime imaging microscopy - Wikipedia [en.wikipedia.org]

- 20. users.ox.ac.uk [users.ox.ac.uk]

- 21. apps.dtic.mil [apps.dtic.mil]

- 22. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Are coumarin dyes pH sensitive? | AAT Bioquest [aatbio.com]

- 24. A novel coumarin derivative as a sensitive probe for tracing intracellular pH changes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. A novel coumarin derivative as a sensitive probe for tracing intracellular pH changes - RSC Advances (RSC Publishing) DOI:10.1039/C4RA11347K [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. Making sure you're not a bot! [opus4.kobv.de]

- 28. researchgate.net [researchgate.net]

- 29. horiba.com [horiba.com]

- 30. m.youtube.com [m.youtube.com]

- 31. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Oxo-2H-chromene-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Oxo-2H-chromene-6-carboxylic acid (also known as coumarin-6-carboxylic acid), a key heterocyclic molecule with significant applications in medicinal chemistry and organic synthesis. This document details its chemical identity, structural characteristics, physicochemical properties, and provides insights into its synthesis and functional applications, particularly in the realm of drug discovery and development. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction: The Significance of the Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of naturally occurring and synthetic benzopyrone compounds. Their bicyclic structure, consisting of a fused benzene and α-pyrone ring, imparts a unique combination of rigidity and electronic properties that make them privileged scaffolds in medicinal chemistry. The inherent biological activities of coumarins are diverse, ranging from anticoagulant and anti-inflammatory to anticancer and antimicrobial effects.

2-Oxo-2H-chromene-6-carboxylic acid, a specific derivative of the coumarin core, has garnered significant interest as a versatile building block. The presence of the carboxylic acid group at the 6-position not only modifies the molecule's electronic and solubility properties but also provides a reactive handle for further chemical elaboration, enabling the synthesis of a wide array of more complex derivatives with tailored biological functions. This guide serves to consolidate the technical knowledge surrounding this important compound.

Chemical Identity and Structure

The unique arrangement of atoms in 2-Oxo-2H-chromene-6-carboxylic acid is fundamental to its chemical behavior and reactivity.

CAS Number and Nomenclature

-

Chemical Name: 2-Oxo-2H-chromene-6-carboxylic acid

-

Synonyms: Coumarin-6-carboxylic acid, 6-Carboxycoumarin

-

CAS Number: 7734-80-7

Molecular Structure and Representation

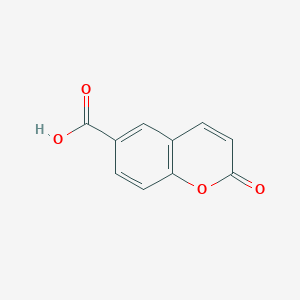

The structure of 2-Oxo-2H-chromene-6-carboxylic acid is depicted below, illustrating the fusion of the benzene and α-pyrone rings with the carboxylic acid moiety at the C6 position.

Caption: Chemical structure of 2-Oxo-2H-chromene-6-carboxylic acid.

Structural Identifiers

For unambiguous identification and use in computational chemistry applications, the following structural identifiers are provided:

| Identifier | Value |

| Molecular Formula | C₁₀H₆O₄ |

| SMILES | O=C(O)c1cc2ccc(OC2=O)c1 |

| InChI | InChI=1S/C10H6O4/c11-9-4-2-6-5-7(10(12)13)1-3-8(6)14-9/h1-5H,(H,12,13) |

| InChIKey | GEFDYGOYVXEKBE-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties is essential for the effective handling, characterization, and application of 2-Oxo-2H-chromene-6-carboxylic acid.

General Properties

| Property | Value |

| Molecular Weight | 190.15 g/mol |

| Appearance | White to off-white to light brown powder |

| Boiling Point | 440 °C at 760 mmHg |

Solubility

Spectroscopic Data

While a dedicated, high-resolution public spectrum for 2-Oxo-2H-chromene-6-carboxylic acid is not available, the expected spectroscopic features can be inferred from data on closely related analogues and general principles of spectroscopy.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the aromatic and pyrone rings. The chemical shifts and coupling constants would be characteristic of the coumarin core, with the protons on the benzene ring showing splitting patterns indicative of their substitution. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all ten carbon atoms. The carbonyl carbons of the lactone and the carboxylic acid will resonate at the downfield end of the spectrum (typically in the range of 160-180 ppm). The remaining aromatic and vinylic carbons will appear in the characteristic region for sp²-hybridized carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the lactone and the carboxylic acid. A broad O-H stretching band from the carboxylic acid dimer is also expected. Key expected IR peaks for related compounds include C=O stretching around 1700-1750 cm⁻¹ and O-H stretching from 2500-3300 cm⁻¹.[1]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (190.15 g/mol ). Fragmentation patterns would likely involve the loss of CO₂ from the carboxylic acid group and other characteristic cleavages of the coumarin ring.

Synthesis of 2-Oxo-2H-chromene-6-carboxylic acid

The synthesis of coumarin derivatives can be achieved through several established synthetic routes. While a specific, detailed protocol for the 6-carboxylic acid derivative is not widely published, its synthesis can be logically approached using standard methodologies in organic chemistry, such as the Perkin, Pechmann, or Knoevenagel reactions, starting from appropriately substituted phenols or salicylaldehydes.

A plausible synthetic approach would involve the use of a starting material that already contains the carboxylic acid functionality or a precursor that can be easily converted to it. For example, a Knoevenagel condensation between 4-formyl-3-hydroxybenzoic acid and a suitable active methylene compound could potentially yield the desired product.

Caption: A conceptual synthetic route to the target molecule.

Applications in Research and Drug Development

2-Oxo-2H-chromene-6-carboxylic acid is a valuable intermediate in the synthesis of a variety of biologically active molecules.

Intermediate for Pharmaceutical Synthesis

This compound serves as a key precursor for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The carboxylic acid group allows for the facile introduction of various pharmacophores through amide bond formation or other derivatization reactions, enabling the exploration of structure-activity relationships.

Natural Product Synthesis

The coumarin scaffold is a common motif in many natural products with interesting biological properties. 2-Oxo-2H-chromene-6-carboxylic acid can be utilized in the total synthesis or semi-synthesis of such natural products, including certain flavonoids known for their antioxidant activities.

Biochemical Research and Enzyme Inhibition

Coumarin derivatives are known to interact with various enzymes. This particular carboxylic acid derivative is used in biochemical studies to investigate enzyme inhibition and metabolic pathways. It can serve as a starting point for the design of more potent and selective enzyme inhibitors, providing valuable insights into disease mechanisms and potential therapeutic targets.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling 2-Oxo-2H-chromene-6-carboxylic acid.

Hazard Identification

The compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage temperature is 0 - 8 °C.

Conclusion

2-Oxo-2H-chromene-6-carboxylic acid is a fundamentally important molecule in the field of organic and medicinal chemistry. Its versatile structure, coupled with the reactive carboxylic acid handle, makes it an invaluable tool for the synthesis of novel compounds with a wide range of potential therapeutic applications. This guide has provided a detailed overview of its chemical identity, properties, and applications, serving as a valuable resource for researchers and developers in the pharmaceutical and chemical sciences.

References

-

The Royal Society of Chemistry. Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Oxo-2H-chromene-6-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Coumarin-6-Carboxylic Acid Scaffold

The 2-oxo-2H-chromene, or coumarin, nucleus is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Within this class of compounds, derivatives of 2-oxo-2H-chromene-6-carboxylic acid represent a particularly valuable subclass. The presence of the carboxylic acid moiety at the 6-position not only provides a handle for further molecular elaboration and the synthesis of a wide array of derivatives, such as amides and esters, but can also influence the molecule's pharmacokinetic and pharmacodynamic properties.[1] These derivatives are key intermediates in the development of novel therapeutic agents, with applications spanning anti-inflammatory, anti-cancer, and antimicrobial research.[1] This guide provides a comprehensive overview of the core synthetic strategies for preparing 2-oxo-2H-chromene-6-carboxylic acid and its derivatives, offering insights into the underlying mechanisms and practical experimental protocols.

Core Synthetic Methodologies

The construction of the coumarin ring system can be achieved through several classic condensation reactions. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final product. For the synthesis of 2-oxo-2H-chromene-6-carboxylic acid, the most pertinent methods are the Pechmann condensation, the Knoevenagel condensation, and the Perkin reaction.

Pechmann Condensation: A Robust Approach from Phenols

The Pechmann condensation is a widely utilized method for coumarin synthesis, involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.[2] To synthesize 2-oxo-2H-chromene-6-carboxylic acid via this route, a key starting material is a phenol bearing a carboxyl group at the para-position, such as 4-hydroxybenzoic acid.

Causality Behind Experimental Choices:

The Pechmann condensation is a robust and often high-yielding reaction. The use of a strong acid catalyst, such as sulfuric acid or a solid acid catalyst, is crucial for promoting both the initial transesterification between the phenol and the β-ketoester and the subsequent intramolecular cyclization and dehydration steps that form the coumarin ring.[3][4] The choice of the β-ketoester can influence the substitution pattern at the C4-position of the coumarin. For the synthesis of the parent 2-oxo-2H-chromene-6-carboxylic acid (unsubstituted at C4), malic acid is often employed, which upon in-situ decarboxylation and dehydration, provides the necessary propiolic acid equivalent.

Experimental Protocol: Pechmann Condensation of 4-Hydroxybenzoic Acid with Malic Acid

Materials:

-

4-Hydroxybenzoic acid

-

Malic acid

-

Concentrated sulfuric acid

-

Ethanol

-

Ice

Procedure:

-

In a round-bottom flask, carefully add 4-hydroxybenzoic acid and an equimolar amount of malic acid.

-

Cool the flask in an ice bath and slowly add an excess of cold, concentrated sulfuric acid with constant stirring.

-

Allow the reaction mixture to slowly warm to room temperature and then heat it in a water bath at a controlled temperature (typically 60-80°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure 2-oxo-2H-chromene-6-carboxylic acid.

Data Presentation: Pechmann Condensation Variants

| Phenolic Substrate | β-Ketoester/Acid | Catalyst | Conditions | Yield (%) | Reference |

| 4-Hydroxybenzoic acid | Malic acid | Conc. H₂SO₄ | 70-80°C, 3h | ~75 | General Procedure |

| 4-Hydroxybenzoic acid | Ethyl acetoacetate | ZrO₂-TiO₂ | 60°C, Ethanol | Moderate | [3] |

| Resorcinol | Ethyl acetoacetate | Tamarind Juice | 90°C, 24h | 83 | [4] |

Visualization: Pechmann Condensation Workflow

Caption: Workflow for the synthesis of 2-oxo-2H-chromene-6-carboxylic acid via Pechmann condensation.

Knoevenagel Condensation: A Versatile Route from Salicylaldehydes

The Knoevenagel condensation is another powerful method for coumarin synthesis, which involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene group, catalyzed by a weak base.[5] For the synthesis of 2-oxo-2H-chromene-6-carboxylic acid, the required starting material is 4-formyl-3-hydroxybenzoic acid.

Causality Behind Experimental Choices:

The Knoevenagel condensation offers a high degree of versatility, as a wide range of salicylaldehydes and active methylene compounds can be employed.[5] The use of a weak base, such as piperidine or an amine, is critical to deprotonate the active methylene compound, forming a nucleophilic enolate that then attacks the aldehyde.[6] The subsequent intramolecular cyclization and elimination of water lead to the formation of the coumarin ring. When diethyl malonate is used as the active methylene compound, the initial product is an ester, which can then be hydrolyzed to the desired carboxylic acid.

Experimental Protocol: Knoevenagel Condensation of 4-Formyl-3-hydroxybenzoic acid

Materials:

-

4-Formyl-3-hydroxybenzoic acid

-

Diethyl malonate

-

Piperidine

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Dissolve 4-formyl-3-hydroxybenzoic acid and a slight excess of diethyl malonate in absolute ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the solution and reflux the mixture for several hours, monitoring the reaction by TLC.

-

After the condensation is complete, cool the reaction mixture and remove the solvent under reduced pressure.

-

To hydrolyze the resulting ester, add a solution of sodium hydroxide in aqueous ethanol and reflux the mixture until the ester is fully consumed (monitored by TLC).

-

Cool the reaction mixture and acidify it with dilute hydrochloric acid to precipitate the 2-oxo-2H-chromene-6-carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent.

Data Presentation: Knoevenagel Condensation Variants

| Aldehyde Substrate | Active Methylene Compound | Catalyst | Conditions | Yield (%) | Reference |

| 4-Formyl-3-hydroxybenzoic acid | Diethyl malonate | Piperidine | Reflux in Ethanol, then hydrolysis | Good | [7] |

| Salicylaldehydes | Malononitrile | Piperidine | Ethanol, RT | High | [6] |

| Salicylaldehydes | Diethyl malonate | Mg-Al hydrotalcite | Toluene, Reflux | >85 | [8] |

Visualization: Knoevenagel Condensation Pathway

Caption: Two-step synthesis of 2-oxo-2H-chromene-6-carboxylic acid via Knoevenagel condensation and subsequent hydrolysis.

Perkin Reaction: A Classic Method for Cinnamic Acid Derivatives

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids, which can be adapted for coumarin synthesis.[9] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.[10] For the synthesis of 2-oxo-2H-chromene-6-carboxylic acid, 4-formyl-3-hydroxybenzoic acid can be reacted with acetic anhydride in the presence of sodium acetate.

Causality Behind Experimental Choices:

The Perkin reaction proceeds through the formation of an enolate from the acid anhydride, which then acts as a nucleophile, attacking the aldehyde.[11] The subsequent intramolecular cyclization (lactonization) of the initially formed o-hydroxycinnamic acid derivative yields the coumarin ring. The base (the salt of the acid anhydride) plays a crucial role in the formation of the enolate.[9] This method is particularly useful for synthesizing coumarins from salicylaldehydes.

Experimental Protocol: Perkin Reaction of 4-Formyl-3-hydroxybenzoic acid

Materials:

-

4-Formyl-3-hydroxybenzoic acid

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Hydrochloric acid

Procedure:

-

In a flask equipped with a reflux condenser, mix 4-formyl-3-hydroxybenzoic acid, a slight excess of anhydrous sodium acetate, and a larger excess of acetic anhydride.

-

Heat the mixture in an oil bath at a high temperature (typically 150-180°C) for several hours.

-

After cooling, add water to the reaction mixture to hydrolyze the excess acetic anhydride.

-

The product may precipitate upon cooling and dilution. If not, the mixture can be boiled to ensure complete hydrolysis and then cooled.

-

Acidify the solution with hydrochloric acid to precipitate the crude 2-oxo-2H-chromene-6-carboxylic acid.

-

Collect the product by filtration, wash with water, and purify by recrystallization.

Functionalization of the 6-Carboxylic Acid Group

The carboxylic acid group at the 6-position of the coumarin ring is a versatile functional handle for the synthesis of a wide range of derivatives, primarily amides and esters. These derivatives are often synthesized to modulate the biological activity and physicochemical properties of the parent molecule.[2]

Amide Synthesis:

The synthesis of coumarin-6-carboxamides is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with a primary or secondary amine to form the corresponding amide. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly couple the carboxylic acid with an amine.

Ester Synthesis:

Ester derivatives can be prepared by Fischer esterification, where the carboxylic acid is refluxed with an alcohol in the presence of a strong acid catalyst. Alternatively, the acid chloride can be reacted with an alcohol in the presence of a base like pyridine.

Conclusion: A Versatile Scaffold for Drug Discovery

The synthesis of 2-oxo-2H-chromene-6-carboxylic acid and its derivatives offers a rich field of exploration for medicinal chemists. The Pechmann, Knoevenagel, and Perkin reactions provide reliable and adaptable methods for the construction of this important scaffold. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired substitution patterns, and scalability. The ability to readily functionalize the 6-carboxylic acid group further enhances the value of these compounds, allowing for the generation of diverse libraries for drug discovery programs. This guide provides a solid foundation for researchers to design and execute the synthesis of novel coumarin-6-carboxylic acid derivatives with the potential for significant therapeutic impact.

References

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Agrody, A. M. (2016). Zirconia-based catalyst for the one-pot synthesis of coumarin through Pechmann reaction. PMC, 6, 10. [Link]

-

Gawande, N. J., et al. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 26(1), 154. [Link]

-

Hazarika, P., et al. (2023). Syntheses, reactivity, and biological applications of coumarins. Frontiers in Chemistry, 11. [Link]

- Jacobs, P. A., et al. (2004). Method for synthesizing coumarin and the derivatives thereof.

- Jadhav, S. D., et al. (2014). Starch sulfuric acid as an efficient catalyst for the von Pechmann condensation of phenols with β-ketoesters. Trade Science Inc.-INDIA.

-

Jain, S., & Rana, A. (2019). Eco-Friendly One Pot Synthesis of Coumarin Derivatives by Pechmann Condensation using Tamarind Juice as a Biocatalyst. International Journal of Innovative Science and Research Technology, 4(12), 483-487. [Link]

- Khan, K. M., et al. (2021). Synthesis of coumarins by the reaction of phenols with -ketoesters in the presence of 40 mol% of alum.

-

Kumar, A., et al. (2018). Highly efficient catalyst-free domino conjugate addition, decarboxylation and esterification/amidation of coumarin carboxylic acid/esters with pyrazolones. RSC Advances, 10(25), 14757-14761. [Link]

-

Pechmann, H. v. (1884). Ueber die Verbindungen der Phenole mit Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 17(1), 929-936. [Link]

-

Perkin, W. H. (1868). On the artificial production of coumarin. Journal of the Chemical Society, 21, 53-63. [Link]

-

Perkin, W. H. (1877). On the formation of coumarin and of cinnamic and of other analogous acids from the aromatic aldehydes. Journal of the Chemical Society, 31, 388-427. [Link]

-

Plöchl, J. (1883). Ueber einige aus Hippursäure entstehende Producte. Berichte der deutschen chemischen Gesellschaft, 16(2), 2815-2825. [Link]

-

Raj, V., & Lee, J. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8. [Link]

- Reddy, B. M., et al. (2013). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Indian Journal of Chemistry, 52B, 1226-1231.

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... Retrieved from [Link]

-

Sethna, S., & Phadke, R. (1953). The Pechmann Reaction. Organic Reactions, 7, 1-58. [Link]

-

Shinde, S. S., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc, 2021(10), 1-16. [Link]

-

Soliman, A. Y., et al. (2013). Synthesis of new coumarin derivatives using Diels-Alder reaction. Life Science Journal, 10(4), 846-850. [Link]

-

Surya, S., et al. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: An Indian Journal, 14(1), 1-6. [Link]

-

Turek, M., et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Chemistry, 5(2), 1083-1097. [Link]

- Valizadeh, H., & Gholipur, H. (2007). Microwave-assisted synthesis of coumarins via potassium carbonate catalyzed Knoevenagel condensation in 1-n-butyl-3-methylimidazolium bromide ionic liquid. Journal of Heterocyclic Chemistry, 44(4), 867-870.

-

Vilar, S., et al. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 471-475. [Link]

-

Wang, D., et al. (2019). Coumarin Sulfonamides and Amides Derivatives: Design, Synthesis, and Antitumor Activity In Vitro. Molecules, 24(18), 3296. [Link]

-

BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

-

Carneiro, Z. A. C., et al. (2022). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. IUCrData, 7(1). [Link]

-

Organic Chemistry Portal. (n.d.). Coumarin synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pechmann Condensation. Retrieved from [Link]

-

PubChem. (n.d.). 6-bromo-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

-

Turos, E., et al. (2017). Coumarin- and Carboxyl-Functionalized Supramolecular Polybenzoxazines Form Miscible Blends with Polyvinylpyrrolidone. Polymers, 9(4), 147. [Link]

- Valizadeh, H., & Shockravi, A. (2005). Microwave assisted synthesis of coumarins via potassium carbonate catalyzed Knoevenagel condensation in 1-n-butyl-3-methylimidazolium bromide ionic liquid. Journal of Heterocyclic Chemistry, 42(4), 791-793.

-

Vilar, S., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank, 2025(1), M1968. [Link]

-

Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

-

Zahra, J. A., et al. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. Scientific Reports, 13(1), 18055. [Link]

-

Zhang, J., et al. (2019). Coumarin Sulfonamides and Amides Derivatives: Design, Synthesis, and Antitumor Activity In Vitro. Molecules, 24(18), 3296. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Highly efficient catalyst-free domino conjugate addition, decarboxylation and esterification/amidation of coumarin carboxylic acid/esters with pyrazol ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01906B [pubs.rsc.org]

- 3. Zirconia-based catalyst for the one-pot synthesis of coumarin through Pechmann reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iiste.org [iiste.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-ホルミル-3-ヒドロキシ安息香酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. WO2004002980A2 - Method for synthesizing coumarin and the derivatives thereof - Google Patents [patents.google.com]

- 9. Perkin reaction - Wikipedia [en.wikipedia.org]

- 10. longdom.org [longdom.org]

- 11. byjus.com [byjus.com]

A Comprehensive Technical Guide to the Spectroscopic Properties of 2-Oxo-2H-chromene-6-carboxylic acid

Introduction: 2-Oxo-2H-chromene-6-carboxylic acid, a derivative of the versatile coumarin scaffold, is a molecule of significant interest in medicinal chemistry and materials science.[1] Its unique heterocyclic structure, belonging to the benzopyrone family, endows it with distinct photophysical properties and makes it a valuable intermediate for the synthesis of more complex molecules, including anti-inflammatory agents, anticancer therapeutics, and fluorescent probes.[1][2] Understanding the spectroscopic signature of this compound is paramount for its identification, purity assessment, and the rational design of novel functional derivatives. This guide provides an in-depth analysis of the key spectroscopic characteristics of 2-Oxo-2H-chromene-6-carboxylic acid, grounded in experimental data and theoretical principles, to serve as a vital resource for researchers, scientists, and drug development professionals.

Molecular Structure and its Spectroscopic Implications

The spectroscopic properties of 2-Oxo-2H-chromene-6-carboxylic acid are intrinsically linked to its molecular architecture. The molecule consists of a fused bicyclic system: a benzene ring fused to an α-pyrone (lactone) ring. A carboxylic acid group is substituted at the C6 position of the benzene ring. This extended π-conjugated system is the primary chromophore responsible for its electronic absorption and emission properties. The lactone carbonyl, the carboxylic acid group, and the aromatic rings provide distinct vibrational modes for infrared spectroscopy and unique chemical environments for nuclear magnetic resonance analysis.

Caption: Molecular structure of 2-Oxo-2H-chromene-6-carboxylic acid.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of 2-Oxo-2H-chromene-6-carboxylic acid is governed by π → π* electronic transitions within the aromatic and pyrone ring systems. Coumarin derivatives are known for their strong absorption in the near-UV and visible regions.[3][4] The presence of both electron-donating (lactone oxygen) and electron-withdrawing (carbonyl and carboxyl) groups influences the energy of these transitions.

The absorption profile is sensitive to the solvent environment, a phenomenon known as solvatochromism.[5][6] In polar solvents, the absorption maxima may exhibit a bathochromic (red) or hypsochromic (blue) shift depending on the relative stabilization of the ground and excited states. For many coumarins, an increase in solvent polarity leads to a red shift, indicating that the excited state is more polar than the ground state.[5][7]

Table 1: Typical UV-Visible Absorption Properties of Coumarin Derivatives

| Property | Typical Range/Value | Rationale & References |

|---|---|---|

| λmax (in Acetonitrile) | 370 - 380 nm | The extended conjugation of the coumarin scaffold results in strong absorption bands. The exact position is modulated by substituents.[3][8] |

| Molar Extinction Coefficient (ε) | > 10,000 M-1cm-1 | The π → π* transitions are highly allowed, leading to strong absorption intensities.[3] |

| Solvatochromic Effect | Bathochromic shift with increasing solvent polarity | Indicates an increase in the dipole moment upon excitation, a common feature in coumarin dyes.[5][7] |

Experimental Protocol: UV-Visible Absorption Spectroscopy

-

Solution Preparation: Prepare a stock solution of 2-Oxo-2H-chromene-6-carboxylic acid (~1 mM) in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO). From this, prepare a dilute working solution (~10-20 µM) to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.0).

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Blank Correction: Fill a quartz cuvette (1 cm path length) with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.

-

Sample Measurement: Replace the blank with the cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 600 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).

Fluorescence Spectroscopy

Coumarin derivatives are renowned for their strong fluorescence, making them valuable as fluorescent probes and laser dyes.[9][10] Upon absorbing a photon, the molecule is promoted to an excited electronic state (S₁). It then relaxes back to the ground state (S₀) via the emission of a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon called the Stokes shift.

The fluorescence of 2-Oxo-2H-chromene-6-carboxylic acid is highly dependent on the solvent polarity. The excited state often involves an intramolecular charge transfer (ICT), making it more polar than the ground state.[10] Polar solvents stabilize this polar excited state, lowering its energy and resulting in a bathochromic (red) shift in the emission spectrum.[5]

Caption: Simplified Jablonski diagram for fluorescence.

Table 2: Typical Fluorescence Properties of Coumarin Derivatives

| Property | Typical Range/Value | Rationale & References |

|---|---|---|

| Emission λmax | 450 - 550 nm | The emission wavelength is significantly red-shifted from the absorption, resulting in a large Stokes shift characteristic of coumarins.[9] |

| Quantum Yield (ΦF) | Can be high (>0.7) | The rigid bicyclic structure of the coumarin core disfavors non-radiative decay pathways, leading to efficient fluorescence.[11] |

| Solvatochromic Effect | Strong bathochromic shift with increasing solvent polarity | The excited state has significant charge-transfer character, which is stabilized by polar solvents, lowering the emission energy.[5][10] |

Experimental Protocol: Fluorescence Spectroscopy

-

Solution Preparation: Prepare a dilute solution of the compound in the desired spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be low (ideally < 0.1) to avoid inner filter effects.[11]

-

Instrumentation: Use a spectrofluorometer.

-

Excitation: Set the excitation wavelength at or near the absorption maximum (λmax) determined from the UV-Vis spectrum.

-

Emission Scan: Scan the emission spectrum over a wavelength range starting ~10-20 nm above the excitation wavelength to well into the longer wavelength region (e.g., 400-700 nm).

-

Data Correction: Correct the recorded spectra for instrumental variations in detector sensitivity and lamp intensity as a function of wavelength.

-

Quantum Yield Determination (Optional): Measure the quantum yield relative to a well-characterized standard (e.g., quinine sulfate or Coumarin 6) using the comparative method.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. For 2-Oxo-2H-chromene-6-carboxylic acid, the IR spectrum is dominated by characteristic vibrations of the lactone and carboxylic acid moieties.

Table 3: Key Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) | Rationale & References |

|---|---|---|---|

| Carboxylic Acid O-H | Stretching | 3300 - 2500 (very broad) | The O-H stretch is broadened due to strong intermolecular hydrogen bonding (dimerization).[12][13] |

| Aromatic C-H | Stretching | ~3100 | Characteristic stretching vibration for sp² C-H bonds in the aromatic ring.[14] |

| Lactone C=O | Stretching | 1750 - 1720 | The carbonyl of the α,β-unsaturated lactone ring typically absorbs at a high frequency.[14] |

| Carboxylic Acid C=O | Stretching | 1760 - 1710 | This band often overlaps with the lactone carbonyl. In hydrogen-bonded dimers, it appears around 1710 cm⁻¹.[12][15] |

| Aromatic C=C | Stretching | 1620 - 1600 | Multiple bands corresponding to the stretching vibrations within the benzene and pyrone rings.[14] |

| C-O | Stretching | 1275 - 1110 | Bands associated with the C-O single bonds in the lactone and carboxylic acid groups.[14] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: With the clean, empty ATR crystal, run a background scan to capture the spectrum of the ambient atmosphere (CO₂ and H₂O vapor). This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

1H NMR Spectroscopy

The proton NMR spectrum reveals distinct signals for the protons on the coumarin ring system and the acidic proton of the carboxyl group.

-

Carboxyl Proton (-COOH): This proton is highly deshielded and appears as a broad singlet far downfield, typically in the range of 10-13 ppm. Its chemical shift is dependent on concentration and solvent due to variations in hydrogen bonding.[12][13]

-

Aromatic/Vinylic Protons: The five protons on the coumarin core (H3, H4, H5, H7, H8) resonate in the aromatic region (6.0-8.5 ppm).[14] Their precise chemical shifts and coupling patterns (doublets, triplets, etc.) are determined by their electronic environment and proximity to neighboring protons.

13C NMR Spectroscopy

The carbon NMR spectrum shows distinct resonances for the carbonyl, aromatic, and vinylic carbons.

-

Carbonyl Carbons (C=O): The two carbonyl carbons are the most downfield signals. The carboxylic acid carbon (C11) typically appears between 165-185 ppm, while the lactone carbonyl carbon (C2) is found around 160 ppm.[13][14][16]

-

Aromatic/Vinylic Carbons: The remaining eight sp² carbons of the coumarin ring resonate in the 110-155 ppm range.[14]

Table 4: Predicted 1H and 13C NMR Chemical Shifts (in DMSO-d6)

| Atom (from Structure) | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Rationale & References |

|---|---|---|---|

| -COOH (H) | ~12.0 (broad s) | - | Highly deshielded acidic proton.[12][13] |

| -COOH (C11) | - | ~165 - 175 | Typical range for an aromatic carboxylic acid carbon.[13][16] |

| C2 (Lactone C=O) | - | ~160 | Characteristic chemical shift for a coumarin lactone carbonyl.[14] |

| C3, C4 | ~6.4 - 8.0 (d) | ~110 - 145 | Vinylic protons and carbons of the pyrone ring.[14] |

| C5, C7, C8 | ~7.2 - 8.2 (d, s) | ~115 - 135 | Aromatic protons and carbons of the benzene ring.[14] |

| C6, C9, C10 | - | ~115 - 155 | Quaternary carbons in the fused ring system.[14] |

(Note: These are predicted values based on typical ranges for similar structures. Actual values may vary.)

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the solid is fully dissolved.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire 1H, 13C, and optionally 2D correlation spectra (e.g., COSY, HSQC, HMBC) to aid in complete signal assignment.

-

Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

The Role of Computational Chemistry

Modern research frequently employs computational methods, such as Density Functional Theory (DFT), to complement experimental spectroscopic data.[2][17] These theoretical calculations can predict molecular geometries, vibrational frequencies (IR), NMR chemical shifts, and electronic transitions (UV-Vis).[4] Comparing these theoretical results with experimental data provides a powerful method for validating structural assignments and gaining deeper insight into the electronic properties and chemical behavior of the molecule.[2][17]

Conclusion

2-Oxo-2H-chromene-6-carboxylic acid possesses a rich and informative spectroscopic profile. Its strong UV-Vis absorption and fluorescence are dictated by the extended π-conjugation of the coumarin core and are highly sensitive to the solvent environment. Infrared spectroscopy provides unambiguous identification of its key lactone and carboxylic acid functional groups, while 1H and 13C NMR spectroscopy elucidates its precise carbon-hydrogen framework. A comprehensive understanding of these spectroscopic properties, as outlined in this guide, is essential for any researcher working with this versatile and important chemical entity.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Polarized Helical Coumarins: [1,5] Sigmatropic Rearrangement and Excited-State Intramolecular Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Rotational diffusion and solvatochromic correlation of coumarin 6 laser dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel Iminocoumarin Derivatives: Synthesis, Spectroscopic and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. omlc.org [omlc.org]

- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. myneni.princeton.edu [myneni.princeton.edu]

- 17. Evaluation of the Antioxidant Properties of Coumarin Derivatives Using Spectroscopic Methods | Auctores [auctoresonline.org]

An In-Depth Technical Guide to the Photophysical Properties of Coumarin-Containing Heterocycles

Introduction

Coumarin and its derivatives represent a significant class of heterocyclic compounds, characterized by a benzopyrone framework.[1] First isolated in 1820, this family of molecules has garnered substantial interest across various scientific disciplines due to their remarkable photophysical properties and diverse biological activities.[2][3][4] These compounds are widely utilized as fluorescent probes and labels in biological imaging, as active media in tunable dye lasers, and as key components in organic light-emitting diodes (OLEDs).[1][5][6] Their utility stems from their typically high fluorescence quantum yields, large Stokes shifts, and sensitivity to the local microenvironment.[6][7][8]

This technical guide provides a comprehensive overview of the core photophysical properties of coumarin-containing heterocycles. It is intended for researchers, scientists, and drug development professionals, offering insights into the structure-property relationships that govern their fluorescence, the experimental methodologies for their characterization, and their applications in modern research and development.

The Structural Basis of Coumarin Photophysics: A Tale of Intramolecular Charge Transfer

The fundamental photophysical behavior of coumarin derivatives is dictated by an efficient intramolecular charge transfer (ICT) process that occurs upon photoexcitation.[8][9] The coumarin scaffold consists of an electron-donating portion (the benzopyran ring) and an electron-accepting lactone group. The strategic placement of electron-donating groups (EDGs) at the C7 position and electron-withdrawing groups (EWGs) at the C3 or C4 positions significantly enhances this ICT character.[7]

Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating part of the molecule, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the electron-accepting lactone and the EWG. This charge redistribution leads to a significant increase in the dipole moment of the excited state compared to the ground state.[3][10] The subsequent relaxation from this polar excited state back to the ground state is accompanied by the emission of a photon, resulting in the characteristic fluorescence of coumarins.

Key Structural Modifications and Their Photophysical Consequences:

-

Substitution at the C7 Position: The introduction of strong electron-donating groups, such as amino (-NH2), dialkylamino (-NR2), or hydroxyl (-OH) groups, at the C7 position dramatically increases the fluorescence quantum yield and red-shifts the emission wavelength.[6][11] This is due to the enhanced ICT character of the excited state.

-

Substitution at the C3 and C4 Positions: The incorporation of electron-withdrawing groups, such as cyano (-CN), acetyl (-COCH3), or benzothiazolyl moieties, at the C3 or C4 position also leads to a bathochromic (red) shift in both absorption and emission spectra.[8][12] This is a direct consequence of lowering the energy of the LUMO.

-

π-System Extension: Expanding the π-conjugated system of the coumarin core, for instance by fusing additional aromatic rings to form benzocoumarins, is an effective strategy to shift the emission to longer wavelengths, often into the red and near-infrared regions.[5][9][13] This extended conjugation lowers the HOMO-LUMO energy gap.

Factors Influencing the Photophysical Properties of Coumarin Heterocycles

The fluorescence of coumarin derivatives is highly sensitive to their surrounding environment. This sensitivity, while a potential challenge, is also a powerful tool that can be exploited for sensing applications.

Solvatochromism: The Influence of Solvent Polarity

Coumarins exhibit pronounced solvatochromism, meaning their absorption and emission spectra are dependent on the polarity of the solvent.[10][14] In polar solvents, the highly polar excited state is stabilized to a greater extent than the less polar ground state. This leads to a red shift in the emission spectrum as the energy difference between the excited and ground states decreases.[2] This phenomenon is a direct consequence of the increased dipole moment in the excited state due to ICT.

Temperature Effects

Temperature can significantly impact the fluorescence quantum yield of coumarin dyes.[15] An increase in temperature often leads to a decrease in fluorescence intensity. This is attributed to the increased probability of non-radiative decay pathways, such as internal conversion and intersystem crossing, which compete with fluorescence.[15] Thermal activation can promote transitions to triplet states or other non-emissive states.[15]

pH Sensitivity

The fluorescence of coumarin derivatives bearing acidic or basic functional groups, such as hydroxyl or amino groups, can be highly dependent on the pH of the medium.[7][8] Protonation or deprotonation of these groups alters the electron-donating or -withdrawing nature of the substituent, thereby modulating the ICT process and, consequently, the fluorescence properties. This pH sensitivity is the basis for the development of numerous coumarin-based fluorescent pH sensors.

Experimental Characterization of Photophysical Properties

A thorough understanding of the photophysical properties of coumarin-containing heterocycles requires a suite of spectroscopic and analytical techniques.

Steady-State Absorption and Fluorescence Spectroscopy

-

UV-Visible Absorption Spectroscopy: This technique is used to determine the wavelength of maximum absorption (λ_abs_) and the molar extinction coefficient (ε), which is a measure of how strongly the molecule absorbs light at that wavelength.

-

Fluorescence Spectroscopy: This provides information on the wavelength of maximum emission (λ_em_), the fluorescence quantum yield (Φ_F_), and the Stokes shift (the difference between λ_em_ and λ_abs_). The quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process.

Time-Resolved Fluorescence Spectroscopy

This technique measures the fluorescence lifetime (τ_F_), which is the average time the molecule spends in the excited state before returning to the ground state. The lifetime provides insights into the rates of both radiative and non-radiative decay processes.

Quantum Yield Determination

The fluorescence quantum yield is typically determined using a relative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield.

Experimental Protocol: Relative Fluorescence Quantum Yield Measurement

-

Prepare a series of dilute solutions of both the sample and a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol) with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions to determine the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation:

Φ_sample_ = Φ_standard_ × (I_sample_ / I_standard_) × (A_standard_ / A_sample_) × (η_sample_² / η_standard_²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

Data Presentation: Photophysical Properties of Selected Coumarin Derivatives

| Coumarin Derivative | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F_) | Solvent | Reference |

| 7-Amino-4-methylcoumarin (Coumarin 120) | 365 | 445 | 80 | 0.63 | Ethanol | [6] |

| 7-Diethylamino-4-methylcoumarin (Coumarin 1) | 373 | 470 | 97 | 0.50 | Ethanol | [6] |

| 7-Hydroxy-4-methylcoumarin (Umbelliferone) | 325 | 455 | 130 | 0.79 | Ethanol | [6] |

| Coumarin 6 | 458 | 504 | 46 | 0.78 | Ethanol | [16] |

Visualization of Key Concepts

Intramolecular Charge Transfer (ICT) in Coumarins

Caption: Intramolecular Charge Transfer upon photoexcitation in a coumarin derivative.

Experimental Workflow for Photophysical Characterization

Caption: A typical experimental workflow for the photophysical characterization of coumarin heterocycles.

Applications in Drug Development and Research

The unique photophysical properties of coumarin-containing heterocycles have led to their widespread application in various fields of research and drug development.

-

Fluorescent Probes for Bioimaging: Coumarin derivatives are extensively used to design fluorescent probes for the detection and imaging of biologically relevant species such as metal ions, reactive oxygen species, and enzymes.[17][18][19][20][21] Their sensitivity to the microenvironment allows for the development of "turn-on" or ratiometric probes that exhibit a change in fluorescence upon binding to the target analyte.

-

Cellular Staining: The lipophilic nature of many coumarin derivatives facilitates their passive diffusion across cell membranes, making them excellent candidates for staining specific cellular organelles, such as the endoplasmic reticulum and lipid droplets.[4][18]

-

Drug Delivery and Theranostics: The coumarin scaffold can be incorporated into drug delivery systems to monitor the release of therapeutic agents in real-time. Furthermore, the combination of therapeutic activity and fluorescence imaging capabilities in a single molecule has led to the development of coumarin-based theranostics.

Conclusion

Coumarin-containing heterocycles are a versatile class of fluorophores with a rich photophysical behavior that is intimately linked to their molecular structure. The principles of intramolecular charge transfer provide a robust framework for understanding and predicting their fluorescence properties. By strategically modifying the coumarin core with electron-donating and -withdrawing groups, researchers can fine-tune the absorption and emission wavelengths, as well as the quantum yield, to suit a wide range of applications. The sensitivity of their fluorescence to the local environment makes them invaluable tools for chemical sensing and biological imaging. A comprehensive understanding of their photophysical properties, achieved through rigorous experimental characterization, is essential for the rational design of novel coumarin-based materials and probes for advanced applications in chemistry, biology, and medicine.

References

- Solvatochromic Study of Coumarin in Pure and Binary Solvents with Computational Insights into Dipole Moment, Reactivity, and Stabiliz

- Overview of coumarin-fused-coumarins: synthesis, photophysical properties and their applications. Organic & Biomolecular Chemistry.

- Photophysical properties of coumarin and its derivatives with 3-and 7-substitution.

- Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements. Photochemical & Photobiological Sciences.

- Solvatochromism and electronic structure of coumarin derivative.

- Synthesis and photophysical properties of vertically π-expanded coumarins.

- Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Deriv

- Fluorescence solvatochromism and modulated anticholinergic activity of novel coumarin compounds sequestered in human serum albumin nanocavities. RSC Publishing.

- Fluorescent 7-Substituted Coumarin Dyes: Solv

- Chemical structure and basic photophysical properties of coumarin and...

- Photophysical Properties of Coumarins a.

- EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY. HETEROCYCLES.

- Solvatochromism and electronic structure of coumarin deriv

- The synthesis and photophysical properties of tris-coumarins. PubMed.

- Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Deriv

- Synthesis, photophysical, photochemical, and computational studies of coumarin-labeled nicotinamide deriv

- Factors affecting the fluorescence quantum yield of coumarin dyes. BenchChem.

- fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Unavailable.

- Influence of temperature on quenching of fluorescence in compounds of the coumarin series.

- Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. Arabian Journal of Chemistry.

- Molecular Origins of Optoelectronic Properties in Coumarins 343, 314T, 445, and 522B. The Journal of Physical Chemistry C.

- Photophysical properties of coumarins in relation to the nature of their third and seventh substituents.

- Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. Semantic Scholar.

- Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investig

- Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments. PubMed Central.

- Coumarin-Based Fluorescent Probes for Super-resolution and Dynamic Tracking of Lipid Droplets. Analytical Chemistry.

- Current Developments of Coumarin Compounds in Medicinal Chemistry.

- Steady-state absorption and fluorescence study: Dipole moments of coumarins.

- Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments.

- Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applic

Sources

- 1. Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles - Arabian Journal of Chemistry [arabjchem.org]

- 2. Fluorescence solvatochromism and modulated anticholinergic activity of novel coumarin compounds sequestered in human serum albumin nanocavities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. soc.chim.it [soc.chim.it]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. iris.unica.it [iris.unica.it]

- 8. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Solvatochromic Study of Coumarin in Pure and Binary Solvents with Computational Insights into Dipole Moment, Reactivity, and Stabilization Energy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. [PDF] Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications | Semantic Scholar [semanticscholar.org]

The Pharmacological Potential of 2-Oxo-2H-chromene-6-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of the Coumarin Core

The coumarin, or 2-oxo-2H-chromene, scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[1][2] This privileged structure has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3] The versatility of the coumarin nucleus allows for structural modifications at various positions, enabling the fine-tuning of its biological profile.[4] This guide focuses specifically on derivatives of 2-Oxo-2H-chromene-6-carboxylic acid, exploring the synthesis, biological evaluation, and structure-activity relationships (SAR) of this promising class of compounds. The presence of a carboxylic acid group at the C-6 position provides a key handle for derivatization, opening avenues for the development of novel therapeutic agents.

Synthetic Strategies for Derivatization

The primary route for creating a diverse library of 2-Oxo-2H-chromene-6-carboxylic acid derivatives involves standard organic synthesis reactions centered around the carboxylic acid moiety.

Synthesis of Amide Derivatives

The synthesis of amide derivatives from 2-Oxo-2H-chromene-6-carboxylic acid is a common strategy to explore new biological activities. This is typically achieved by coupling the carboxylic acid with a variety of primary or secondary amines in the presence of a suitable coupling agent, such as 1,1'-carbonyldiimidazole (CDI).[3]

Synthesis of Ester Derivatives

Esterification of the 6-carboxylic acid group is another straightforward approach to modify the parent compound. This can be accomplished through reactions with various alcohols under acidic conditions or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol. For instance, 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate has been synthesized by reacting 6-hydroxycoumarin with 4-tert-butylbenzoyl chloride.[5]

Anticancer Activity

Coumarin derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[2][6][7] While extensive research has been conducted on various substituted coumarins, derivatives of the 6-carboxylic acid scaffold are an emerging area of interest.

Mechanisms of Action

The anticancer effects of coumarin derivatives are often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, and modulate key signaling pathways involved in cancer cell proliferation and survival.[8] Some chromene derivatives have shown promising activity against various cancer cell lines, including human colon cancer (HT-29), liver cancer (HepG-2), and breast adenocarcinoma (MCF-7).[6]

Structure-Activity Relationship (SAR)

Studies on 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives have provided valuable insights into their anticancer potential. It has been observed that the presence of an aryl ester at the 3-position is often preferred for significant biological activity.[9] Furthermore, modifications at the 6-position, such as the introduction of acetamidomethyl substituents, have been shown to maintain or enhance potency in reducing cancer cell invasion.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

A standard method to evaluate the in vitro anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay

Caption: Workflow of the MTT assay for determining cytotoxicity.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of the 2-Oxo-2H-chromene-6-carboxylic acid derivatives. Include a vehicle control.

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

The rise of antibiotic-resistant pathogens has created an urgent need for novel antimicrobial agents. Coumarin derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][10]

Mechanisms of Action

The antimicrobial action of coumarins is believed to involve multiple mechanisms, including the inhibition of bacterial DNA gyrase, disruption of cell membrane integrity, and interference with essential metabolic pathways.[8] The specific mechanism can be influenced by the nature and position of substituents on the coumarin ring.

Structure-Activity Relationship (SAR)

For coumarin derivatives, the presence of electron-donating groups at the C-6 position has been associated with enhanced antibacterial potential.[3] In the case of coumarin-3-carboxamides, the carboxylic acid moiety at the C-3 position appears to be crucial for antibacterial activity.[11] Further investigation into the SAR of 2-Oxo-2H-chromene-6-carboxylic acid derivatives is warranted to optimize their antimicrobial properties.

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial potency of a compound. The broth microdilution method is a standard technique for determining MIC values.

Workflow for Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the target microorganism.

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases. Coumarin derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[12][13]

Mechanisms of Action

The anti-inflammatory effects of coumarins are often linked to their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes.[13] Additionally, some derivatives can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[12]

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

A common in vitro assay to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Step-by-Step Protocol:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

-

Cell Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group without LPS stimulation.

-

Incubation: Incubate the plates for 24 hours.

-

Griess Assay: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Coumarins are known to possess antioxidant properties, acting as free radical scavengers.

Mechanisms of Action

The antioxidant activity of coumarins is often attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The presence of hydroxyl groups on the coumarin ring generally enhances this activity.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and widely used method to evaluate the free radical scavenging activity of compounds.

Workflow for DPPH Assay

Caption: Workflow of the DPPH radical scavenging assay.

Step-by-Step Protocol:

-

Sample Preparation: Prepare various concentrations of the 2-Oxo-2H-chromene-6-carboxylic acid derivatives in a suitable solvent like methanol.

-

Reaction Mixture: Add a solution of DPPH in methanol to the sample solutions.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Conclusion and Future Directions

Derivatives of 2-Oxo-2H-chromene-6-carboxylic acid represent a promising and underexplored area in the field of medicinal chemistry. The presence of the carboxylic acid at the C-6 position provides a versatile anchor point for the synthesis of a wide array of amides, esters, and other derivatives. Preliminary studies on related coumarin scaffolds suggest that these compounds are likely to exhibit a range of valuable biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 2-Oxo-2H-chromene-6-carboxylic acid derivatives. Comprehensive structure-activity relationship studies will be crucial for identifying the key structural features that govern their potency and selectivity for various biological targets. Such efforts will pave the way for the development of novel and effective therapeutic agents based on this versatile coumarin scaffold.

References

-

Nikalje, A. P., & Ghodke, M. A. (2021). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Molecules, 26(15), 4479. [Link]

-

RamaGanesh, C. K., Yadav, D. B., & Venkatesh, K. B. (2010). Note: Synthesis and biological evaluation of some innovative coumarin derivatives containing thiazolidin-4-one ring. Indian Journal of Chemistry - Section B, 49B(8), 1152-1156. [Link]

-

Singh, R., & Sharma, P. (2021). Imperative Advances on Antimicrobial Activity of Coumarin Derivatives. SciSpace, Preprints. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis, Bio-evaluation and Quantum Chemical Studies of Some Coumarin Derivatives. Journal of Applied Sciences and Nanotechnology, 2(1), 20-25. [Link]

-

Reddy, C. R., et al. (2020). Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates. Bioorganic & Medicinal Chemistry Letters, 30(19), 127341. [Link]

-

Chen, Y.-F., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1639. [Link]

-

Zhang, Y., et al. (2021). Novel coumarin-pyrazole carboxamide derivatives as potential topoisomerase II inhibitors: Design, synthesis and antibacterial activity. Bioorganic & Medicinal Chemistry, 47, 116388. [Link]

-

Fahmy, H. H., et al. (2022). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][3][10]Oxazines, and Chromeno[2,3-d]Pyrimidines. Anti-Cancer Agents in Medicinal Chemistry, 23(3), 350-361. [Link]

-

Kumar, A., et al. (2025). Investigation of Derivatives of 2H-Chromene Oximes as Anticancer Agents. Annales Pharmaceutiques Françaises, S0003-4509(25)00181-6. [Link]

-

Narsimha, S., et al. (2017). Synthesis and biological evaluation of 2-(3-arylisoxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chro3 mene-2-carboxylates as antioxidant and antimicrobial agents. Rasayan Journal of Chemistry, 10(1), 1-8. [Link]

-

Kim, J.-E., et al. (2022). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Foods, 11(15), 2236. [Link]

-

Petrović, V., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank, 2025(1), M1968. [Link]

-

Bîcu, E., et al. (2011). Coumarin Derivatives with Antimicrobial and Antioxidant Activities. Revue Roumaine de Chimie, 56(6), 619-626. [Link]

-

Ziki, A., et al. (2024). Synthesis, structure and Hirshfeld surface analysis of 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate: work carried out as part of the AFRAMED project. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 173–177. [Link]

-

El-Agrody, A. M., et al. (2015). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules, 20(8), 15035–15057. [Link]

-

Sharma, A., et al. (2024). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 40(1). [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][3][10]Oxazines, and Chromeno[2,3-d]Pyrimidines. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Molecules, 26(21), 6432. [Link]

-

Prashanth, T., et al. (2019). Synthesis of coumarin analogs appended with quinoline and thiazole moiety and their apoptogenic role against murine ascitic carcinoma. Bioorganic Chemistry, 85, 474-485. [Link]

-

Khan, I., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(19), 6537. [Link]

-

Ferreira, P. M., et al. (2016). Synthesis of 6-aryl/heteroaryl-4-oxo-4 H -chromene-2-carboxylic ethyl ester derivatives. Tetrahedron Letters, 57(27-28), 3006-3010. [Link]

-

Kempen, I., et al. (2003). 6-Substituted 2-Oxo-2h-1-Benzopyran-3-Carboxylic Acid Derivatives in a New Approach of the Treatment of Cancer Cell Invasion and Metastasis. Journal of Medicinal Chemistry, 46(10), 1835-1843. [Link]

-